N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
Descripción
Propiedades
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O8S/c1-30-16-6-4-15(5-7-16)13-23-21(26)22(27)24-14-20-25(10-11-33-20)34(28,29)17-8-9-18(31-2)19(12-17)32-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBRJWVVZUTDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound notable for its structural diversity and potential biological activity. This compound incorporates an oxazolidine ring, a sulfonyl group, and various aromatic moieties, which contribute to its reactivity and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is , with a molecular weight of 507.6 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O7S |
| Molecular Weight | 507.6 g/mol |
| CAS Number | 868983-27-1 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties in various contexts:
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit antibacterial properties by inhibiting key enzymes involved in bacterial cell wall synthesis .
- Anticancer Properties : Studies have shown that oxazolidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide have been evaluated for their cytotoxic effects on various cancer cell lines .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways positions it as a candidate for drug development aimed at treating metabolic disorders or infections.
Research Findings
Several studies have explored the biological activity of compounds related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide:
- Antibacterial Studies : Research has shown that derivatives of oxazolidine compounds exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, certain oxadiazole derivatives demonstrated superior activity compared to traditional antibiotics like vancomycin .
- Anticancer Efficacy : In vitro studies indicated that oxazolidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest a potential role in cancer therapy .
Case Studies
- Case Study on Antibacterial Activity : A study conducted by Dhumal et al. (2016) evaluated the antitubercular properties of oxadiazole derivatives, revealing that specific compounds inhibited Mycobacterium bovis BCG effectively. Molecular docking studies indicated strong binding affinity to the enoyl reductase enzyme, crucial for mycolic acid biosynthesis .
- Case Study on Anticancer Activity : Research by Desai et al. (2018) highlighted the anticancer potential of oxazolidine derivatives against breast cancer cell lines. The study reported significant reductions in cell viability at low micromolar concentrations, suggesting a promising therapeutic index for these compounds .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally or functionally related oxalamides and sulfonamide derivatives from the evidence:
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s oxazolidine-sulfonyl core distinguishes it from simpler oxalamides (e.g., 17) and thiazolyl derivatives (e.g., 14). This structural feature may enhance binding to viral or enzymatic targets, similar to sulfonylated HIV entry inhibitors .
In contrast, bis-thiazolidinone-oxalamides (e.g., 5) involve multistep cyclization, highlighting divergent synthetic strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
